![molecular formula C11H6F10O2 B14343455 Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- CAS No. 95454-42-5](/img/structure/B14343455.png)
Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-: is a fluorinated aromatic compound characterized by the presence of trifluoro and heptafluoropropoxy groups attached to an ethoxy linkage on a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- typically involves the reaction of benzene derivatives with fluorinated reagents under controlled conditions. One common method includes the reaction of heptafluoropropoxyethanol with trifluoroacetic anhydride in the presence of a catalyst to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: In biological research, it is used to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and enzymes.
Medicine: Fluorinated compounds like Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- are investigated for their potential use in drug development, particularly for their stability and bioavailability.
Industry: This compound is used in the production of specialty polymers and coatings due to its chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
- [1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]acetic acid
- 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid
Uniqueness: Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]- is unique due to its specific combination of trifluoro and heptafluoropropoxy groups, which impart distinct chemical properties such as high thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
95454-42-5 |
|---|---|
Formule moléculaire |
C11H6F10O2 |
Poids moléculaire |
360.15 g/mol |
Nom IUPAC |
[1,1,2-trifluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H6F10O2/c12-7(8(13,14)22-6-4-2-1-3-5-6)23-11(20,21)9(15,16)10(17,18)19/h1-5,7H |
Clé InChI |
CJDGOKGMLJDJRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(C(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Phenyl-4b,9-dihydrobenzo[a]azulene](/img/structure/B14343372.png)
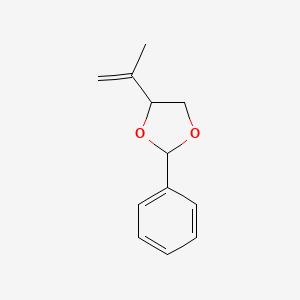
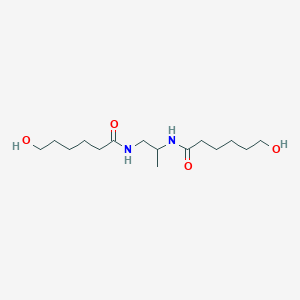
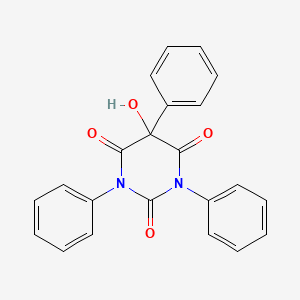
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
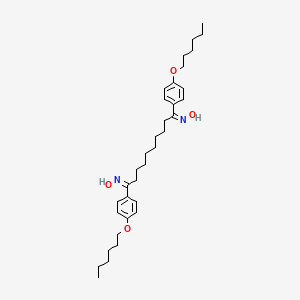
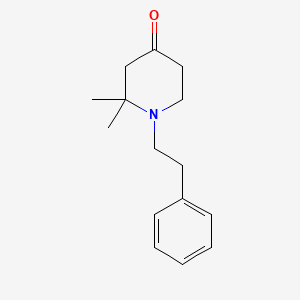
![N-[(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]acetamide](/img/structure/B14343413.png)
![3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid](/img/structure/B14343416.png)

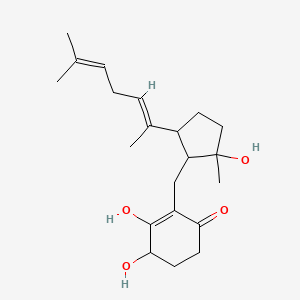
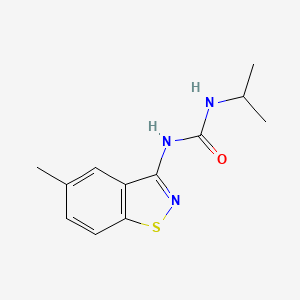
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)
